

# An In-Depth Technical Guide to the Thermochemical Properties of Diphenylphosphinic Chloride

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## Compound of Interest

Compound Name: *Diphenylphosphinic chloride*

Cat. No.: *B046034*

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This technical guide provides a comprehensive overview of the available thermochemical and physical properties of **diphenylphosphinic chloride**. Due to the limited availability of specific experimental thermochemical data in the public domain, this document focuses on reported physical characteristics, relevant experimental protocols for its synthesis and reactions, and general methodologies for the types of thermal analysis pertinent to this class of compound.

## Core Thermochemical and Physical Data

While specific quantitative thermochemical data such as standard enthalpy of formation, entropy, and specific heat capacity for **diphenylphosphinic chloride** are not readily available in the searched literature, a summary of its key physical properties has been compiled below.

Property	Value	Citations
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClOP	[1][2][3][4][5][6]
Molecular Weight	236.63 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[3][4][7]
Melting Point	20 °C	[7]
Boiling Point	222 °C at 16 mmHg	
Density	1.24 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.609	
Flash Point	26 °C (closed cup)	
Solubility	Soluble in chloroform and methanol; decomposes in water.	[7]

## Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of **diphenylphosphinic chloride** are crucial for its application in research and development. The following sections provide methodologies cited in the literature.

### Synthesis of Diphenylphosphinic Chloride

A common method for the synthesis of **diphenylphosphinic chloride** involves the reaction of phosphorus oxychloride with a Grignard reagent.

Procedure:

- An oven-dried 100 mL two-necked flask equipped with a reflux condenser is charged with diethyl ether (Et<sub>2</sub>O) and phosphorus oxychloride (POCl<sub>3</sub>).<sup>[7]</sup>
- The solution is cooled in an ice-salt mixture.<sup>[7]</sup>
- A Grignard reagent solution in Et<sub>2</sub>O is slowly added to the cooled mixture.<sup>[7]</sup>

- The reaction mixture is stirred for 30 minutes while cooling, after which it is brought to room temperature and stirred for a specified time.[7]
- The mixture is then re-cooled in an ice-salt mixture, and alcohol and pyridine are slowly added.[7]
- After stirring with cooling for 5 minutes, the reaction is allowed to proceed at room temperature.[7]
- The reaction is quenched by cooling in an ice-salt mixture and adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).[7]
- The crude mixture is poured into dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), washed three times with hydrochloric acid (HCl), dried, filtered, and evaporated to dryness.[7]
- Excess alcohol is removed using a short-path vacuum distillation apparatus.[7]
- The resulting crude **diphenylphosphinic chloride** is purified by column chromatography.[7]

Another industrial-scale synthesis involves the high-temperature reaction of yellow phosphorus with chlorobenzene and phenylphosphinic dichloride.

Procedure:

- 66 kg of yellow phosphorus is placed in a pressure-resistant reactor under a nitrogen atmosphere.[8]
- 375 kg of chlorobenzene and 190 kg of phenylphosphinic dichloride are added from an automatic metering infusion tank.[8]
- The mixture is heated to 340-360 °C for 4 hours under airtight pressure.[8]
- After cooling to room temperature, the liquid mixture is transferred to a distillation kettle.[8]
- Fractional distillation is performed, first at normal pressure to recover chlorobenzene and phosphorus trichloride.[8]

- Subsequent vacuum distillation yields phenylphosphinic dichloride (recovered) and 233 kg of **diphenylphosphinic chloride**.<sup>[8]</sup>

## Hydrolysis of Diphenylphosphinic Chloride

**Diphenylphosphinic chloride** readily hydrolyzes in the presence of water to form diphenylphosphinic acid.

Procedure:

- **Diphenylphosphinic chloride** (0.473 g, 2 mmol) and water (0.04 g, 2 mmol) are mixed in dichloromethane at room temperature.
- The mixture is stirred for 4 hours.
- The solvent is evaporated, and the residue is washed with cold water and then dried.
- The resulting solid, diphenylphosphinic acid, is obtained after slow evaporation with a methanol/dichloromethane mixed solvent.

## Thermal Analysis Methodologies

While specific thermal analysis data for **diphenylphosphinic chloride** is not available, the following are general protocols for techniques commonly used to characterize the thermal properties of organophosphorus compounds.

### Differential Scanning Calorimetry (DSC)

DSC is a key technique for evaluating the thermal stability of reactive chemicals.<sup>[9][10]</sup> It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.<sup>[11][12][13]</sup> This allows for the determination of melting points, decomposition onsets, and heats of reaction.<sup>[12]</sup>

General Experimental Protocol:

- A small sample (typically 5-20 mg) is accurately weighed into a suitable crucible (e.g., aluminum, gold-plated stainless steel, or for reactive chemicals, a sealed high-pressure cell).<sup>[11]</sup>

- The crucible is hermetically sealed. For reactive substances, flame-sealed glass ampoules can provide better containment.[9]
- The sample is placed in the DSC instrument, alongside an empty reference crucible.
- The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.[14]
- The heat flow to the sample is measured relative to the reference, and any exothermic or endothermic events are recorded. The onset temperature of decomposition is a critical safety parameter.[14]

## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] This technique is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[16]

General Experimental Protocol:

- A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.[17]
- The pan is placed on the TGA's sensitive microbalance inside a furnace.
- The furnace is heated at a controlled rate (e.g., 10 or 20 K/min) under a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[15]
- The mass of the sample is continuously monitored as the temperature increases.
- A thermogram is generated, plotting mass loss versus temperature, from which the onset of decomposition and other thermal events can be determined.[15]

## Visualizations

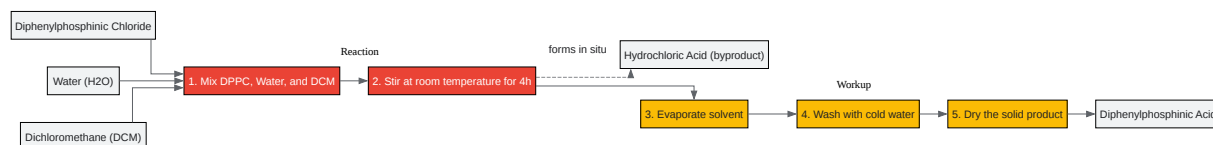
### Synthesis of Diphenylphosphinic Chloride via Grignard Reaction



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Caption: Workflow for the synthesis of **Diphenylphosphinic Chloride** using a Grignard reagent.

## Hydrolysis of Diphenylphosphinic Chloride



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Caption: Experimental workflow for the hydrolysis of **Diphenylphosphinic Chloride** to Diphenylphosphinic Acid.

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